molecular formula C20H21F3N2O2 B4956831 N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine

N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine

Cat. No. B4956831
M. Wt: 378.4 g/mol
InChI Key: DJWSWRJWIPXLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine, also known as TFB-TAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TFB-TAP is a piperidine derivative that exhibits a unique chemical structure, which makes it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has been shown to exhibit a high binding affinity towards acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. By inhibiting these enzymes, N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine can increase the levels of acetylcholine in the brain, which can improve cognitive function. N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting monoamine oxidase, N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine can increase the levels of these neurotransmitters, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has also been shown to increase the levels of dopamine and serotonin, which can improve mood and alleviate symptoms of depression. Furthermore, N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has been shown to exhibit neuroprotective effects, which can protect neurons from damage and death.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has several advantages for lab experiments. It exhibits a high binding affinity towards enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which makes it a promising candidate for drug development. N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine also exhibits potent inhibitory activity against these enzymes, which can improve their therapeutic efficacy. However, N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine also has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. Furthermore, N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has not been extensively studied for its toxicity and safety profiles, which are important factors for drug development.

Future Directions

N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has several potential future directions. It can be further studied for its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine can also be investigated for its potential applications in the treatment of depression and other mood disorders. Furthermore, N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine can be further optimized for its therapeutic efficacy and safety profiles, which can improve its potential as a drug candidate.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine is a promising compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits potent inhibitory activity against various enzymes and has potential applications in the treatment of neurodegenerative disorders and mood disorders. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine involves the reaction of 4-methoxyaniline with 2-(trifluoromethyl)benzoyl chloride, followed by the addition of piperidine. This reaction results in the formation of N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine, which can be further purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has also been investigated for its antitumor activity, with promising results in vitro. Furthermore, N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

[3-(4-methoxyanilino)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-27-16-10-8-14(9-11-16)24-15-5-4-12-25(13-15)19(26)17-6-2-3-7-18(17)20(21,22)23/h2-3,6-11,15,24H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWSWRJWIPXLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine

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